1,1-Dioxo-1lambda6-thiolane-3-carbothioamide
Description
Properties
IUPAC Name |
1,1-dioxothiolane-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S2/c6-5(9)4-1-2-10(7,8)3-4/h4H,1-3H2,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBZEMBZFXEKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide typically involves the reaction of thiolane derivatives with carbothioamide groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
1,1-Dioxo-1lambda6-thiolane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiolane-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur-containing ring structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s bioactive effects .
Comparison with Similar Compounds
1,1-Dioxo-1lambda6-thiolane-3-carbothioamide can be compared with other sulfur-containing heterocyclic compounds, such as:
1,1-Dioxo-1lambda6-thiolane-3-sulfonamide: Similar structure but different functional groups, leading to distinct chemical properties and applications.
1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid: Another related compound with a carboxylic acid group, used in different chemical and biological contexts. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Biological Activity
Overview
1,1-Dioxo-1lambda6-thiolane-3-carbothioamide is a sulfur-containing heterocyclic compound characterized by its unique five-membered ring structure. It has the molecular formula C5H9NO2S2 and a molecular weight of 179.25 g/mol. This compound is gaining attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's sulfur-containing ring structure allows it to engage in covalent interactions with proteins and enzymes, potentially modifying their activity and influencing cellular processes. Such interactions can lead to significant changes in metabolic pathways and cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : There is emerging evidence that the compound may have anticancer properties, possibly through the induction of apoptosis in cancer cells or by inhibiting tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed a significant reduction in bacterial viability at certain concentrations, indicating potential as a new antimicrobial agent.
- Anticancer Activity Evaluation : In vitro experiments demonstrated that treatment with this compound led to reduced proliferation of cancer cell lines, suggesting its potential role as an anticancer agent. Further investigations are needed to elucidate the precise mechanisms involved.
Chemical Reactions and Applications
The compound undergoes various chemical reactions that enhance its utility in scientific research:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : May be reduced to yield thiolane derivatives.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, making it useful as a building block in organic synthesis.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C5H9NO2S2 | 179.25 g/mol | Antimicrobial, Anticancer |
| 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide | C5H9NO3S2 | 193.25 g/mol | Limited studies available |
| 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O3S2 | 180.25 g/mol | Not extensively studied |
Q & A
Q. What are the common synthetic routes for 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide?
The synthesis typically involves functionalization of the thiolane ring. A standard method includes oxidation of the thiolane sulfide group to the sulfone moiety using agents like hydrogen peroxide or potassium permanganate, followed by carbothioamide group introduction via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side products. Purification often employs column chromatography or recrystallization .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess thermal, photolytic, and hydrolytic degradation. For example:
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photolytic stability : Expose samples to UV-Vis light and monitor structural changes via HPLC or NMR.
- Hydrolytic stability : Test in buffers (pH 1–13) at 25–60°C, analyzing degradation products via mass spectrometry. Storage recommendations include airtight containers at –20°C for long-term stability .
Q. What analytical techniques are most effective for purity assessment?
A combination of methods is recommended:
- Chromatography : HPLC with UV detection (λ = 210–280 nm) or UPLC-MS for high sensitivity.
- Spectroscopy : H/C NMR to confirm structural integrity; FT-IR for functional group verification (e.g., S=O stretches at 1150–1300 cm).
- Elemental analysis : Validate C, H, N, S content against theoretical values .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes or receptors. Key steps:
- Prepare the ligand (compound) and receptor (target protein) structures, optimizing protonation states.
- Perform grid-based docking simulations, scoring interactions using force fields (e.g., AMBER).
- Validate with experimental data (e.g., IC values from enzyme inhibition assays) .
Q. What strategies address contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions or impurities. Mitigation approaches:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Reproduce synthesis : Verify purity (>95% by HPLC) and characterize batches with LC-MS.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, effect size calculations) to identify outliers .
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on modifying functional groups to enhance potency or selectivity. Example modifications:
Q. What role does the compound play in material science applications?
Its sulfone and carbothioamide groups enable coordination with metal ions (e.g., Cu, Fe), forming complexes for catalytic or sensor applications. Synthesis of metal-organic frameworks (MOFs) involves:
- Solvothermal reactions with metal salts (e.g., Zn(NO)) in DMF/water.
- Characterization via XRD for crystallinity and BET analysis for surface area .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
- Use continuous flow reactors for exothermic steps (e.g., sulfonation).
- Employ Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry).
- Monitor in situ via PAT (Process Analytical Technology) tools like Raman spectroscopy .
Q. What in vitro models are suitable for toxicity profiling?
- Hepatotoxicity : Primary hepatocytes or HepG2 cells, assessing viability via MTT assay.
- Cardiotoxicity : Human iPSC-derived cardiomyocytes, measuring arrhythmia biomarkers (e.g., hERG channel inhibition).
- Genotoxicity : Ames test (bacterial reverse mutation) or Comet assay (DNA damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
